

3-Benzoylacrylic Acid: A Versatile Building Block for Novel Compound Synthesis

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Compound of Interest

Compound Name: 3-Benzoylacrylic acid

Cat. No.: B145898

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Benzoylacrylic acid (CAS No. 583-06-2), systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is a highly versatile organic compound that serves as a pivotal starting material in the synthesis of a wide array of novel molecules.^[1] Its unique chemical architecture, featuring an α,β -unsaturated carboxylic acid, a phenyl ketone, and a conjugated double bond, provides multiple reactive sites for synthetic transformations.^[2] This trifunctional nature makes it an exceptionally valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.^[1]

The presence of both electrophilic and nucleophilic centers allows **3-benzoylacrylic acid** to participate in a variety of chemical reactions, including Michael additions, cyclocondensations, and esterifications.^{[2][3]} These reactions open pathways to diverse heterocyclic systems, such as pyridazinones, pyrazoles, and oxazines, many of which form the core scaffolds of biologically active compounds.^{[3][4]} Notably, derivatives of **3-benzoylacrylic acid** have shown significant potential as therapeutic agents, including potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.^{[2][3]} This guide provides a comprehensive overview of the properties, synthesis, and reactivity of **3-benzoylacrylic acid**, complete with detailed experimental protocols and data to facilitate its application in modern research and development.

Physicochemical Properties and Safety Data

3-Benzoylacrylic acid is typically a yellow to yellow-brown crystalline solid.[5] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of **3-Benzoylacrylic Acid** | Property | Value |
Reference(s) | | :--- | :--- | :--- | | CAS Number | 583-06-2 |[5] | | Molecular Formula | C₁₀H₈O₃ |
[5] | | Molecular Weight | 176.17 g/mol |[5] | | Melting Point | 94-97 °C |[5] | | Boiling Point |
333.9 °C at 760 mmHg |[5] | | Density | 1.238 g/cm³ |[5] | | Appearance | Yellow to yellow-brown
crystalline powder |[5] | | Solubility | Insoluble in water; Soluble in organic solvents like ethanol
and benzene.[2][6] | | Flash Point | 170 °C |[5] |

2.1 Safety and Handling

3-Benzoylacrylic acid is classified as an irritant and is toxic if swallowed.[5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[6]

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: get immediate medical advice/attention).[7]

Reactivity and Synthetic Utility

The synthetic versatility of **3-benzoylacrylic acid** stems from its three main functional components: the carboxylic acid group, the α,β -unsaturated carbonyl system (an enone), and the phenyl ketone.

- Carboxylic Acid Group: Allows for standard reactions such as esterification, amidation, and conversion to acyl chlorides.[2]
- α,β -Unsaturated System: The conjugated double bond makes the β -carbon electrophilic and susceptible to nucleophilic attack via Michael (1,4-conjugate) addition.[2][3] This is a key reaction for introducing new functionalities.

- Ketone Carbonyl Group: Can react with nucleophiles, such as hydrazines, to initiate cyclocondensation reactions, leading to the formation of various heterocyclic rings.[3]

This combination of reactive sites allows for the straightforward synthesis of complex molecules in a controlled manner.

Fig 1. Key reactive pathways of **3-benzoylacrylic acid**.

Experimental Protocols

4.1 Protocol 1: Synthesis of β -Benzoylacrylic Acid

This protocol is adapted from the robust Friedel-Crafts acylation procedure detailed in *Organic Syntheses*.[7] It involves the reaction of maleic anhydride with benzene in the presence of anhydrous aluminum chloride.

Table 2: Reagents and Yield for Synthesis of β -Benzoylacrylic Acid

Reagent	Moles	Amount
Maleic Anhydride	0.347 mol	34 g
Benzene (dry, thiophene-free)	2.24 mol	200 mL
Anhydrous Aluminum Chloride	0.75 mol	100 g
Product		

| β -Benzoylacrylic Acid | | 49-52 g (80-85% yield) |

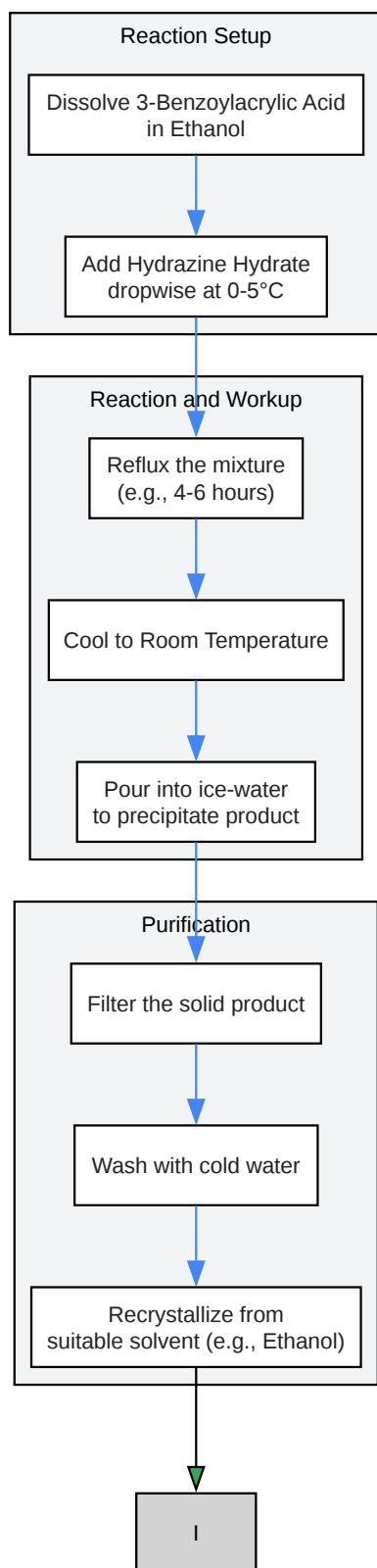
Procedure:

- In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride (34 g) in dry benzene (200 mL).
- Once dissolved, begin adding anhydrous aluminum chloride (100 g) in 6-8 portions. The addition should be exothermic, causing the benzene to reflux moderately. This step should take approximately 20 minutes.

- After the addition is complete, heat the mixture to reflux on a steam bath with stirring for 1 hour.
- Cool the reaction flask thoroughly in an ice bath. Hydrolyze the reaction mixture by cautiously adding 200 mL of water with continuous stirring and cooling, followed by 50 mL of concentrated hydrochloric acid. Caution: The initial hydrolysis is highly exothermic.[7]
- Transfer the hydrolyzed mixture to a 1-L Claisen flask. Heat the flask in a water bath at 50–60°C and remove the benzene and some water under reduced pressure (20–30 mm).
- While the residue is still molten, pour it into a 1-L beaker. Rinse the flask with 50 mL of warm water and add it to the beaker.
- Allow the crude product to crystallize by standing at 0–5°C for 1 hour.
- Collect the yellow solid by suction filtration. Wash the solid first with a cold solution of 25 mL of concentrated HCl in 100 mL of water, and then with 100 mL of cold water.
- To purify, dissolve the crude solid in a solution of 30 g of anhydrous sodium carbonate in 500 mL of water at 40–50°C. Filter the solution to remove any insoluble impurities.
- Cool the clear yellow filtrate to 5–10°C and acidify by adding 70 mL of concentrated hydrochloric acid dropwise with efficient stirring to precipitate the product.
- Collect the solid by suction filtration, wash with two 50-mL portions of cold water, and dry at 50°C to a constant weight. The final product is light-yellow anhydrous β -benzoylacrylic acid with a melting point of 90–93°C.[7]

4.2 Protocol 2: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general procedure for the cyclocondensation of **3-benzoylacrylic acid** with hydrazine hydrate to form a pyridazinone derivative, a common heterocyclic core.[8][9]



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Fig 2. Workflow for pyridazinone synthesis.

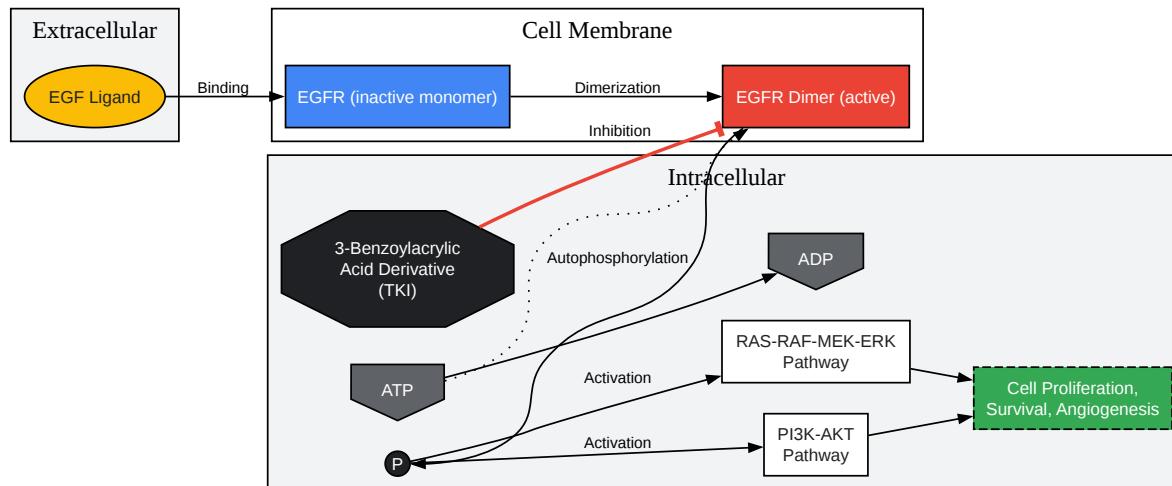
Procedure:

- In a round-bottomed flask, dissolve **3-benzoylacrylic acid** (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
- Cool the solution in an ice bath.
- Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
- Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
- A solid precipitate will form. Collect the solid by suction filtration.
- Wash the crude product with cold water and dry it.
- Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Applications in Drug Discovery: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.^{[10][11]} Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers.^[10] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR's intracellular kinase domain are a major class of anti-cancer drugs.^{[12][13]}

Derivatives synthesized from **3-benzoylacrylic acid** have been identified as potent EGFR inhibitors.^{[2][3]} These compounds act by blocking the autophosphorylation of EGFR, thereby preventing the activation of downstream pro-survival signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.^[5]



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Fig 3. Simplified EGFR signaling pathway and the site of inhibition by TKIs.

Table 3: Biological Activity of Selected Heterocyclic Derivatives

Compound Class	Target	Activity Metric	Value	Reference(s)
Benzofuran-pyrazole derivative (5f)	HIV-1 Protease	IC ₅₀	31.59 μM	[6]
Benzofuran-pyrazole derivative (5f)	HIV (Q23 pseudovirus)	IC ₅₀	0.39 μM	[6]
Euro[2,3-d]pyrimidine derivative (3f)	EGFR	IC ₅₀	0.121 μM	[14]
Nitrile-benzofuran derivative (11)	EGFR Tyrosine Kinase	IC ₅₀	0.81 μM	[15]

| PMMB-317 (from benzoylacrylic acid) | Cancer Cells | Effect | G2/M Phase Arrest | [3] |

Conclusion

3-Benzoylacrylic acid is a powerful and versatile building block in organic synthesis. Its readily available nature and multiple reactive sites provide chemists with a strategic tool for the efficient construction of complex and biologically relevant molecules. The ability to easily generate diverse heterocyclic scaffolds, particularly those with applications in medicinal chemistry such as EGFR inhibitors, underscores its importance. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of **3-benzoylacrylic acid** in the development of novel compounds for pharmaceutical and material science applications.

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